molecular formula C18H17ClN2O3 B2451545 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide CAS No. 2034563-74-9

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide

Cat. No.: B2451545
CAS No.: 2034563-74-9
M. Wt: 344.8
InChI Key: SVCACVNLXDYQND-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H17ClN2O3 and its molecular weight is 344.8. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Characterization

  • A novel pyrazole derivative of the compound was synthesized and characterized using various spectral methods, including FT-IR, NMR, MS, and UV–visible spectra. The structural parameters were confirmed by single-crystal X-ray diffraction studies, revealing the compound's molecular geometry and crystal packing features, such as hydrogen bonds and π-π stacking interactions (Kumara et al., 2018).

2. Structural Elucidation

  • The compound's structural elucidation involved the analysis of its molecular structure, stabilized by inter and intra-molecular hydrogen bonds. Hirshfeld surface analysis was employed for graphical visualization and analysis of intermolecular interactions in the solid state of the crystal (Naveen et al., 2018).

3. Antioxidant Activity

  • Derivatives of the compound exhibited potent antioxidant activities. The synthesized compounds were evaluated using DPPH radical scavenging method and reducing power assay, with some showing higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).

4. Molecular Interaction Studies

  • The compound's molecular interactions with specific receptors were analyzed using molecular orbital methods and pharmacophore models. These studies provided insights into the binding interactions and spatial orientation of the compound's molecular structure (Shim et al., 2002).

5. X-ray Crystal Structure Analysis

  • Novel derivatives of the compound were synthesized and their molecular structures confirmed through X-ray crystal structure determination, aiding in the understanding of the compound's molecular framework and potential applications (Lv et al., 2013).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-14-3-1-2-4-15(14)20-18(22)21-8-7-13(10-21)12-5-6-16-17(9-12)24-11-23-16/h1-6,9,13H,7-8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCACVNLXDYQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.